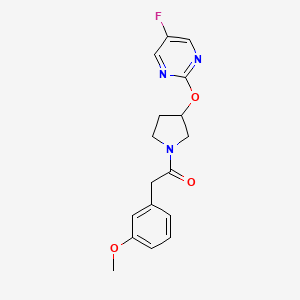
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-fluoropyrimidine” is a fluorinated building block . It has an empirical formula of C4H2ClFN2 and a molecular weight of 132.52 .
Synthesis Analysis
“2-Chloro-5-fluoropyrimidine” can be used as a starting material for the preparation of various compounds . For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis
The SMILES string for “2-Chloro-5-fluoropyrimidine” is Fc1cnc(Cl)nc1 . The InChI is 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H .Chemical Reactions Analysis
“2-Chloro-5-fluoropyrimidine” can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It can also be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase .Physical And Chemical Properties Analysis
The refractive index of “2-Chloro-5-fluoropyrimidine” is 1.503 (lit.) and its density is 1.439 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Preclinical Profiling of P2X7 Antagonist
The compound has been utilized in the synthesis of novel P2X7 antagonists, which are promising for the treatment of mood disorders. A unique dipolar cycloaddition reaction/Cope elimination sequence was developed to access these compounds, highlighting the compound's role in creating molecules with significant preclinical efficacy. Compound 35, derived from this research, showed robust receptor occupancy and solubility, making it a candidate for clinical trials (Chrovian et al., 2018).
Antimicrobial Activity of Novel Schiff Bases
Another study focused on the antimicrobial properties of novel Schiff bases synthesized from the compound. Using a Gewald synthesis technique, these bases demonstrated significant in vitro activity, particularly against specific strains, underscoring the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Voriconazole Synthesis
In the context of antifungal agents, the compound played a crucial role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal. This research illustrates the compound's application in creating drugs with significant clinical utility, particularly in treating invasive fungal infections (Butters et al., 2001).
Met Kinase Inhibitor Development
The compound contributed to the discovery and development of selective Met kinase inhibitors, which have shown promise in treating various types of cancer. One notable inhibitor demonstrated complete tumor stasis in preclinical models, emphasizing the compound's value in oncological research (Schroeder et al., 2009).
Safety and Hazards
“2-Chloro-5-fluoropyrimidine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 - H314 and precautionary statements P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-23-14-4-2-3-12(7-14)8-16(22)21-6-5-15(11-21)24-17-19-9-13(18)10-20-17/h2-4,7,9-10,15H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRXCRUBPLRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

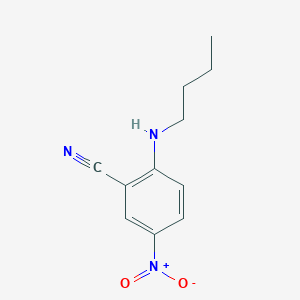

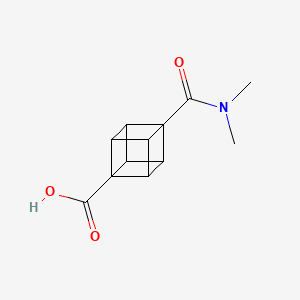
![N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774593.png)

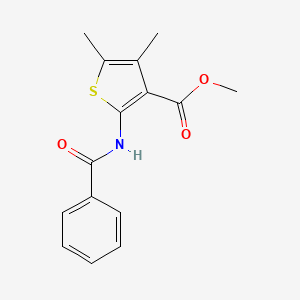
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)
![N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2774598.png)
![ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate](/img/structure/B2774600.png)


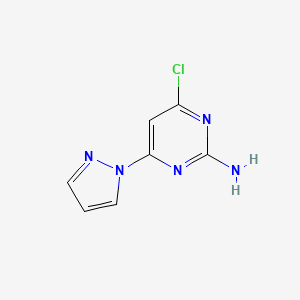
![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)
![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)